

Application Notes and Protocols: GSK2837808A for In Vivo Mouse Models

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Compound of Interest		
Compound Name:	GSK2837808A	
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These application notes provide detailed information and protocols for the use of **GSK2837808A**, a potent and selective inhibitor of lactate dehydrogenase A (LDHA), in in vivo mouse models. The provided methodologies are based on currently available preclinical data.

Introduction

enzyme in the metabolic pathway of aerobic glycolysis, commonly known as the Warburg effect.[1][2][3][4][5][6] Cancer cells often exhibit this altered metabolism, characterized by increased glucose uptake and conversion to lactate, even in the presence of oxygen.[1][2][4] By inhibiting LDHA, GSK2837808A disrupts this process, leading to reduced lactate production, decreased glucose uptake, and increased mitochondrial oxygen consumption in cancer cells.[5][6] This mechanism has shown potential in preclinical studies to inhibit tumor growth and induce apoptosis.[3][6] However, it is important to note that GSK2837808A has been reported to have poor pharmacokinetics and rapid clearance in vivo, which may impact its efficacy.[7]

Quantitative Data Summary

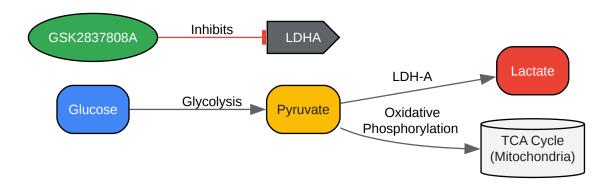
The following table summarizes the reported in vivo dosages of **GSK2837808A** in various mouse models.



Mouse Strain	Cancer Model	Dosage	Route of Administrat ion	Vehicle	Key Findings
C57BL/6 (female)	Orthotopic Pancreatic Cancer (KPC and CAF cells)	6 mg/kg/day for 4 weeks	Oral	Not specified, but likely an aqueous suspension	Decreased tumor weight and volume, increased apoptosis.[6]
CD-1 (male)	Not specified (Pharmacokin etic study)	100 mg/kg	Oral	Not specified	Blood levels were at or below the detection limit.[7]

Signaling Pathway

GSK2837808A targets the metabolic pathway known as the Warburg effect, which is a hallmark of many cancer cells. The diagram below illustrates the central role of LDHA in this pathway and its inhibition by **GSK2837808A**.



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Caption: Inhibition of the Warburg Effect by GSK2837808A.

Experimental Protocols

Protocol 1: Orthotopic Pancreatic Cancer Mouse Model



This protocol describes the in vivo evaluation of **GSK2837808A** in an orthotopic pancreatic cancer model using KPC and cancer-associated fibroblast (CAF) cells in C57BL/6 mice.

Materials:

GSK2837808A

- Vehicle for oral administration (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile water)
- KPC (murine pancreatic cancer) cells
- CAF (cancer-associated fibroblast) cells
- C57BL/6 mice (female, 6-8 weeks old)
- Matrigel
- Standard surgical tools for small animal surgery
- Anesthesia (e.g., isoflurane or ketamine/xylazine)
- · Oral gavage needles

Procedure:

- Preparation of **GSK2837808A** Formulation (for a 6 mg/kg dose):
 - Aqueous Suspension (Recommended):
 - Prepare a 0.5% (w/v) solution of Carboxymethylcellulose (CMC) sodium in sterile water.
 To do this, slowly add 0.5 g of CMC sodium to 100 mL of sterile water while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
 - Calculate the required amount of GSK2837808A based on the body weight of the mice and the desired dose (6 mg/kg).
 - 3. Weigh the calculated amount of **GSK2837808A** and triturate it to a fine powder.



- 4. Add a small volume of the 0.5% CMC-Na solution to the **GSK2837808A** powder to create a paste.
- 5. Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing or sonicating to ensure a homogenous suspension. Prepare fresh daily.
- Alternative Lipid-Based Formulation:
 - 1. Dissolve **GSK2837808A** in a minimal amount of DMSO to create a stock solution (e.g., 50 mg/mL).
 - 2. For a 1 mL working solution, add 50 μ L of the 50 mg/mL DMSO stock solution to 950 μ L of corn oil and mix thoroughly. This mixture should be used immediately.[8]
- Orthotopic Implantation of Tumor Cells:
 - 1. Culture KPC and CAF cells to 80-90% confluency.
 - 2. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
 - 3. Anesthetize the C57BL/6 mice.
 - 4. Make a small incision in the left abdominal flank to expose the pancreas.
 - 5. Carefully inject 10 μ L of the cell suspension (1 x 10^5 cells) into the tail of the pancreas using a 30-gauge needle.
 - 6. Suture the abdominal wall and close the skin with wound clips.
 - 7. Monitor the mice for post-operative recovery.
- Treatment with GSK2837808A:
 - 1. Allow the tumors to establish for approximately 10 days post-implantation.
 - 2. Randomize the mice into a control group (vehicle only) and a treatment group (GSK2837808A).

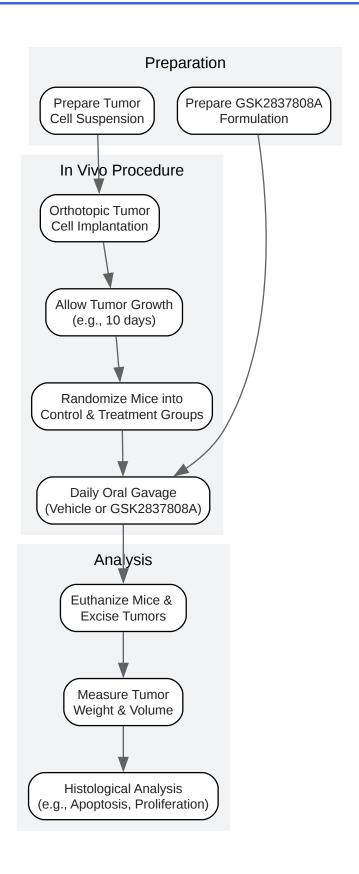


- 3. Administer GSK2837808A (6 mg/kg) or vehicle orally via gavage once daily for 4 weeks.
- Endpoint Analysis:
 - 1. Monitor tumor growth throughout the study using imaging techniques (e.g., ultrasound or bioluminescence if using luciferase-expressing cells).
 - 2. At the end of the treatment period, euthanize the mice and excise the tumors.
 - 3. Measure the tumor weight and volume.
 - 4. Process the tumor tissue for further analysis, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) or proliferation markers (e.g., Ki-67).

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study of **GSK2837808A** in a mouse model.





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Caption: General workflow for in vivo efficacy testing of **GSK2837808A**.



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